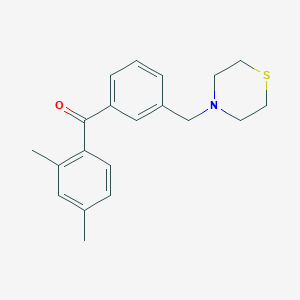

2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of similar compounds. Benzophenone derivatives are a significant class of organic compounds that have been studied for their various applications, including as photosensitizers in photocatalytic reactions .

Synthesis Analysis

The synthesis of related compounds involves the development of efficient routes from simple precursors. For instance, dimethyl thiophene-3,4-dicarboxylate is synthesized from maleic anhydride and used as a precursor for the synthesis of benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives . Similarly, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone is achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system . These methods highlight the potential routes that could be adapted for the synthesis of 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often characterized by single-crystal X-ray analysis. For example, the benzo[1,2-b:4,5-b']dichalcogenophenes are found to have completely planar molecular structures packed in a herringbone arrangement . The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions . These findings can be used to infer the potential molecular arrangement of 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives and related compounds towards various nucleophiles is an area of interest. For instance, benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . The Diels–Alder reactivity of thieno[2,3-c]- and thieno[3,2-c]-pyran-3-ones with alkynes to form benzothiophenes is another example of the chemical reactivity of these compounds . These reactions provide a basis for understanding the potential reactivity of 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra . The conformational stability and vibrational assignment of 4-hydroxy-2,5-dimethylphenyl-benzophenone are studied using FT-IR and Raman spectroscopy, providing insights into the stability and electronic properties of the compound . These studies can be extrapolated to predict the properties of 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone.

Aplicaciones Científicas De Investigación

Environmental Applications

- Adsorption Resins for Water Purification : A study by Zhou et al. (2018) explored the use of tertiary amine-functionalized crosslinking polymeric resins for the adsorption of benzophenone-4 from water. This highlights the potential for similar compounds, like 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone, in environmental applications, particularly in water purification and anti-UV product removal (Zhou et al., 2018).

Chemical Synthesis and Reactions

- Synthesis of Novel Derivatives : Kumazawa et al. (1997) synthesized novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, showcasing the versatility of benzophenone compounds in chemical synthesis. This implies potential pathways for synthesizing or modifying 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone (Kumazawa et al., 1997).

- Photochemical Reactions : Research by Nitta et al. (1980) on the photochemical cycloaddition of benzophenone to various compounds demonstrates the photochemical properties of benzophenones. This suggests that 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone may have applications in photochemical studies and reactions (Nitta et al., 1980).

Biochemistry and Pharmacology

- Metabolism Studies : Watanabe et al. (2015) investigated the metabolism of benzophenone-3 by rat and human liver microsomes. Studies like this imply that 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone could be relevant in understanding metabolic pathways and interactions in biological systems (Watanabe et al., 2015).

- Endocrine-Disrupting Properties : Molina-Molina et al. (2008) profiled benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays. Research like this can inform us about the potential biological impacts of 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone, especially regarding its endocrine-disrupting properties (Molina-Molina et al., 2008).

Material Science and Photonics

- Photoinitiators in Polymerization : Fouassier et al. (1995) examined the excited state processes of photoinitiators in polymerization, including substituted benzophenones. This suggests the role of benzophenone derivatives like 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone in photopolymerization and material sciences (Fouassier et al., 1995).

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-6-7-19(16(2)12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXOZAULKTQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643371 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone | |

CAS RN |

898763-13-8 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)